2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole
Description
2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole is a heterocyclic compound featuring a triazolopyridazine core fused with a thiazole ring via a thioether linkage. The pyridin-2-yl substituent at the 3-position of the triazolopyridazine and the methyl group on the thiazole ring are critical structural motifs that influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-17-11(8-22-10)9-23-14-6-5-13-18-19-15(21(13)20-14)12-4-2-3-7-16-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBPAKXVQTXBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds is known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities. .
Mode of Action
The mode of action of this compound is likely to involve interactions with its target receptors or enzymes, leading to changes in their function. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. .
Biochemical Pathways
The compound, being a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, is likely to affect multiple biochemical pathways due to its diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. These studies could provide insights into the likely ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its diverse pharmacological activities, these effects could include inhibition of cancer cell proliferation, antimicrobial action, pain relief, anti-inflammatory effects, antioxidant activity, antiviral action, and inhibition of various enzymes. .
Biological Activity
2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the class of triazoles and has been investigated for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 340.42 g/mol. The compound features a thiazole ring and a triazolo-pyridazine moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Target Receptors : The compound is believed to interact with specific receptors and enzymes, modulating their activity through hydrogen bonding and other interactions.
- Biochemical Pathways : Due to its structural characteristics, it may influence multiple pathways involved in cell signaling and metabolism, particularly those related to cancer progression and immune response.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies demonstrated that certain derivatives showed moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Antimicrobial Activity
The thiazole and triazole moieties are associated with antimicrobial properties:
- Inhibition of Pathogens : Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- C-Met Kinase Inhibition : A study evaluated several triazolo-pyridazine derivatives for their ability to inhibit c-Met kinase, a target in cancer therapy. The results indicated that specific compounds could effectively inhibit this kinase, potentially leading to reduced tumor growth .
- Antioxidant Properties : Some derivatives were tested for antioxidant activity, showing promising results that suggest they could mitigate oxidative stress in cells .
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
*Calculated based on analogous structures.
Key Observations :
- Substituent Effects : The pyridin-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to bulkier aryl groups (e.g., 3-nitrophenyl in or 3,4-dimethoxyphenyl in ).
- Thermal Stability : High melting points (e.g., 253–255°C for E-4b ) suggest triazolopyridazine derivatives exhibit strong intermolecular forces, likely retained in the target compound.
- Solubility : The thiazole-methyl and pyridinyl groups may improve aqueous solubility compared to compounds with nitro or methoxy substituents, which are more hydrophobic .
Key Observations :
- Kinase Inhibition : The target compound’s pyridin-2-yl and thiazole groups resemble vebreltinib’s indazole and cyclopropyl motifs, which are critical for kinase binding . However, the absence of fluorine substituents (present in vebreltinib) may reduce its potency.
- Epigenetic Modulation : Unlike AZD5153, which targets BET proteins via a bivalent triazolopyridazine-piperidyl structure , the target compound’s simpler architecture may limit its utility in epigenetic regulation.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of triazolo-pyridazine-thiazole hybrids typically involves multi-step processes. For example, analogous compounds (e.g., triazolo[4,3-b]pyridazines) are synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates under reflux in toluene or methanol, using sodium hydride as a base . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratios for hydrazide intermediates), solvent polarity (toluene for cyclization), and temperature (70–90°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyridin-2-yl protons (δ 8.2–8.6 ppm), thiazole methyl groups (δ 2.5 ppm), and triazole protons (δ 7.8–8.1 ppm).
- IR Spectroscopy : Confirm S–C and C=N bonds via absorption bands at 650–750 cm⁻¹ (C–S stretch) and 1600–1650 cm⁻¹ (C=N stretch).
- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% tolerance) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]+ at m/z 396.08) .
Q. What preliminary biological assays are recommended to assess this compound’s bioactivity?
- Methodological Answer : Start with in vitro assays targeting enzymes relevant to its heterocyclic motifs. For example:
- Antifungal Activity : Test against Candida albicans using broth microdilution (MIC values) due to triazole derivatives’ known inhibition of lanosterol 14α-demethylase (CYP51) .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Reference compounds like fluconazole or ciprofloxacin as controls .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the rational design of derivatives with enhanced target binding?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known targets of triazole-thiazole hybrids (e.g., CYP51 [PDB: 3LD6], COX-2 [PDB: 5KIR]) .
- Docking Workflow :
Prepare the ligand (protonation states, energy minimization).
Grid generation around the active site (e.g., heme-binding pocket of CYP51).
Use AutoDock Vina or Schrödinger Glide to calculate binding affinities (ΔG).
- Validation : Compare docking poses with crystallographic data of co-crystallized inhibitors (e.g., fluconazole in 3LD6) to assess pose reproducibility .
Q. What strategies address solubility challenges during in vitro bioactivity testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or growth media.
- Surfactants : Add Tween-80 (0.1% w/v) to prevent aggregation in aqueous buffers.
- Prodrug Design : Introduce hydrophilic groups (e.g., PEGylation of the thiazole methyl group) to improve bioavailability .
Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Replicate Assays : Ensure consistency in assay conditions (e.g., pH, temperature, cell line passage number).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.
- Binding Kinetics : Perform surface plasmon resonance (SPR) to measure real-time binding affinity (ka/kd) and validate docking predictions .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Quality Control : Include ≥3 biological replicates and report SEM/95% confidence intervals .
Q. How can structure-activity relationship (SAR) studies optimize the thiazole-triazole scaffold?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., –NO2) or donating (e.g., –OCH3) groups on the pyridin-2-yl ring.
- Bioisosteric Replacement : Replace the thioether bridge with sulfone or sulfoxide groups to modulate electronic effects.
- Activity Cliff Analysis : Use Cheminformatics tools (e.g., KNIME) to identify substituents causing abrupt changes in potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
